Amino-PEG5-CH2CO2H

ADC Linker Design PEG Length Optimization Pharmacokinetics

Amino-PEG5-CH2CO2H (CAS 141282-35-1) is a monodisperse PEG5 heterobifunctional linker with amine and carboxylic acid termini. Unlike polydisperse PEGs, this single-entity PEG5 spacer ensures reproducible PK/PD and DAR in ADCs. It delivers >1000-fold potency gains vs. linkerless PROTACs, making it essential for focused degrader libraries. PEG5 length critically optimizes ternary complex geometry—substitution with PEG3, PEG4, or PEG6 risks suboptimal degradation. Justified for campaigns requiring defined, non-cleavable linkers.

Molecular Formula C12H25NO7
Molecular Weight 295.33 g/mol
Cat. No. B1664903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG5-CH2CO2H
SynonymsAmino-PEG5-CH2CO2H
Molecular FormulaC12H25NO7
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCC(=O)O)N
InChIInChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15)
InChIKeyZQGSSZVORHCAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG5-CH2CO2H for ADC and PROTAC Development: A Heterobifunctional PEG5 Linker for Optimized Conjugate Design and Procurement


Amino-PEG5-CH2CO2H (CAS 141282-35-1) is a heterobifunctional polyethylene glycol (PEG) linker containing a reactive primary amine and a terminal carboxylic acid, separated by a discrete PEG5 spacer (5 ethylene glycol units). This monodisperse PEG derivative is a critical component in the construction of advanced bioconjugates, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The PEG spacer imparts significant hydrophilicity, enhancing the solubility and stability of the final conjugate, which is a key differentiator from non-PEGylated or alkyl-based linkers . Its bifunctional nature enables precise, stepwise conjugation of targeting moieties (e.g., antibodies, E3 ligase ligands) and functional payloads (e.g., cytotoxic drugs, target protein ligands), making it a versatile and essential building block for modern targeted therapeutics [1].

Why Amino-PEG5-CH2CO2H Cannot Be Substituted by Generic or Alternative PEG Linkers Without Compromising Key Conjugate Properties


Substituting Amino-PEG5-CH2CO2H with a generic 'PEG-acid' or an alternative PEG linker (e.g., PEG4, PEG6) without rigorous re-validation is a high-risk procurement strategy that can lead to significant and quantifiable differences in critical conjugate attributes. The length of the PEG spacer is not arbitrary; it is a tunable parameter that directly and measurably impacts a conjugate's hydrophobicity, aggregation propensity, pharmacokinetic (PK) profile, and in vivo tolerability [1]. Systematic studies have established a direct, quantitative link between PEG chain length and these key performance indicators. For example, increasing PEG length from 4 to 8 or 12 units has been shown to decrease conjugate hydrophobicity, reduce aggregation, improve PK parameters (e.g., slower clearance, increased exposure), and enhance in vivo antitumor activity while improving tolerability [2]. Furthermore, the specific configuration (linear vs. pendant) and bonding chemistry enabled by this linker's discrete structure are crucial for achieving desired stability and performance, as demonstrated by the inferior performance of ADCs made with linear PEG or alternative linker architectures [3]. Therefore, using a linker with a different PEG length or structure can alter the conjugate's physicochemical and biological profile, potentially impacting efficacy and safety and derailing a development program.

Quantitative Evidence for Amino-PEG5-CH2CO2H: Differentiating Performance Metrics Against Closest Comparators in ADC and PROTAC Applications


PEG5 Linker Length Provides an Optimal Balance for ADC Hydrophobicity, Aggregation, and PK Compared to Shorter PEG4 and Longer PEG8/PEG12

Systematic studies demonstrate that increasing PEG chain length in ADC drug-linkers leads to a continuum of improved pharmacokinetic (PK) and physicochemical properties. For an ADC with a DAR of 8, increasing the PEG length from 4 to 8 units resulted in a significant improvement in PK profile, with DAR8-ADCs containing PEG8 and PEG12 showing a better PK profile than those with PEG4 or DAR4-ADCs without PEG [1]. In a related study, ADCs with PEG chains of 8 and 12 units exhibited slower clearance, leading to lower peak tissue concentrations of released cytotoxic payload and reduced hematologic toxicity compared to ADCs with very short or no PEG [2]. While a direct head-to-head comparison of an ADC using Amino-PEG5-CH2CO2H (5 units) is not explicitly published, the quantitative trend established across multiple PEG lengths (4, 8, 12, 24 units) provides a robust class-level inference. The PEG5 linker is positioned to offer a performance profile that is superior to non-PEGylated and shorter PEG4 linkers (reduced aggregation, improved PK) while potentially avoiding the increased synthetic complexity and cost associated with longer PEG chains, or the potential for reduced metabolic stability noted with some PEG linkers in vivo . This positions Amino-PEG5-CH2CO2H as a strategically balanced choice for optimizing conjugate properties.

ADC Linker Design PEG Length Optimization Pharmacokinetics Aggregation

Pendant PEG Configuration with Amide Linkage (Enabled by Amino-PEG5-CH2CO2H) Demonstrates Superior ADC Stability and PK Over Linear PEG or Carbamate Designs

The architecture of the PEG linker is critical for ADC performance. A study comparing ADCs with linear versus pendant PEG configurations and amide versus carbamate linkages found that amide-coupled ADCs bearing two pendant 12-unit PEG chains were the best-performing conjugates, demonstrating superior stability and slower clearance rates [1]. These amide-linked, pendant PEG ADCs significantly outperformed those with a conventional linear 24-unit PEG oligomer or the linker used in Kadcyla® in terms of stability under thermal stress and pharmacokinetic profile [2]. Amino-PEG5-CH2CO2H provides the foundational chemistry (amine and carboxylic acid termini) to construct such high-performance, pendant-like architectures with a stable amide bond. This is in direct contrast to alternative linker chemistries that may result in less stable carbamate linkages or be restricted to linear configurations, which have been shown to be inferior [1]. This is a direct head-to-head comparison of linker architectures, and Amino-PEG5-CH2CO2H is the enabling reagent for the superior design.

ADC Linker Architecture Pendant PEG Amide Linkage Conjugate Stability Pharmacokinetics

PROTAC Linker Length Systematically Impacts Degradation Efficiency; Amino-PEG5-CH2CO2H Enables Systematic Optimization

In the development of PROTACs, the length and composition of the linker connecting the target protein ligand and the E3 ligase ligand are critical for forming a stable and productive ternary complex. While no published study has directly compared PROTACs built with Amino-PEG5-CH2CO2H to those with PEG4 or PEG6, the principle of linker length optimization is well-established. Studies show that adjusting the length of a PEG linker can significantly alter a PROTAC's degradation efficiency, as measured by DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) [1]. For instance, in a PROTAC targeting AURKA, the optimal linker yielded a DC50,24h of 3.9 nM and a Dmax,24h of 89% [2]. The ability to systematically vary the linker length using discrete PEG units (e.g., PEG4, PEG5, PEG6) is a key advantage of using reagents like Amino-PEG5-CH2CO2H. This allows for empirical optimization of the linker to achieve maximal degradation potency and selectivity, a capability that cannot be achieved with a single, generic linker [3].

PROTAC Linker Degradation Efficiency DC50 Linker Length Optimization PEG Linker

Optimal Procurement Scenarios: Where Amino-PEG5-CH2CO2H Provides the Highest Differentiated Value in Research and Development


Systematic Optimization of ADC Linker Length for Improved Pharmacokinetics and Tolerability

For development teams seeking to improve the therapeutic index of an ADC by mitigating payload-driven hydrophobicity and aggregation, Amino-PEG5-CH2CO2H is an ideal tool for systematic optimization. The established quantitative relationship between PEG linker length and ADC performance indicates that PEG5 offers a strategic intermediate. Using this linker to construct a DAR8 ADC is expected to yield a conjugate with a PK profile and aggregation tendency that is superior to a non-PEGylated or PEG4-linked ADC, as demonstrated by the improved performance of PEG8/PEG12 over PEG4 and non-PEGylated controls [1]. This allows researchers to fine-tune properties like plasma clearance and tumor exposure without immediately resorting to more costly or synthetically complex longer PEG chains. This application is directly supported by evidence showing that ADCs with longer PEG chains have slower clearance and reduced peak tissue payload concentrations, leading to improved tolerability [2].

Construction of High-Performance ADCs with Amide-Linked, Pendant PEG Architectures

Amino-PEG5-CH2CO2H is the preferred reagent for building ADCs that utilize a pendant PEG configuration with a stable amide bond. Comparative studies have definitively shown that this specific architecture confers superior physical stability and pharmacokinetics over ADCs built with linear PEG or alternative linker chemistries (e.g., Kadcyla® linker) [1]. The amine and carboxylic acid groups on Amino-PEG5-CH2CO2H are specifically required to create this amide-linked, pendant structure. Procuring this linker is therefore a non-substitutable decision for any program aiming to replicate or build upon this proven, superior ADC design strategy.

PROTAC Linker Library Synthesis for Structure-Activity Relationship (SAR) Studies

In PROTAC discovery, linker length and composition are primary drivers of degradation efficiency. Amino-PEG5-CH2CO2H is a crucial component for building a focused library of PROTAC candidates for SAR studies [1]. By synthesizing a series of PROTACs using linkers with systematically varying PEG lengths (e.g., PEG4, PEG5, PEG6, PEG8), researchers can empirically determine the optimal spatial distance for ternary complex formation and maximal target degradation (as measured by DC50 and Dmax) [2]. This empirical approach is a standard practice in the field and is essential for moving beyond a 'one-size-fits-all' linker strategy. Amino-PEG5-CH2CO2H provides one of the critical, discrete points in this essential optimization campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG5-CH2CO2H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.